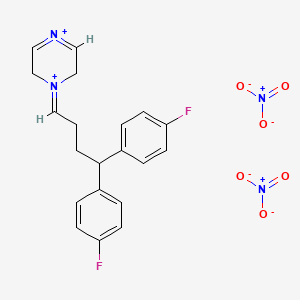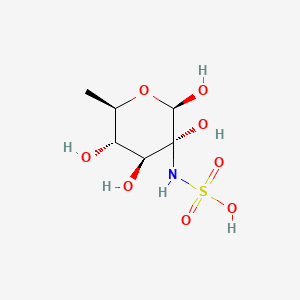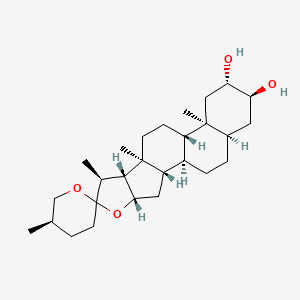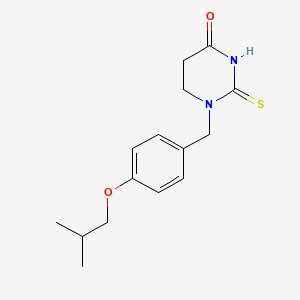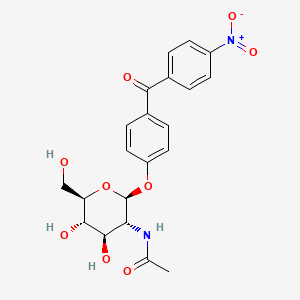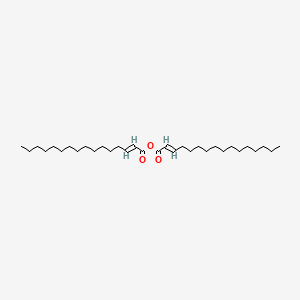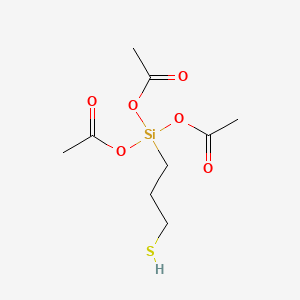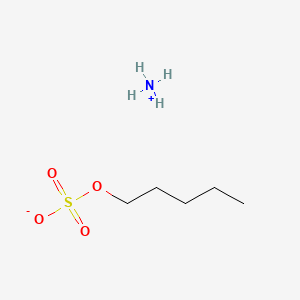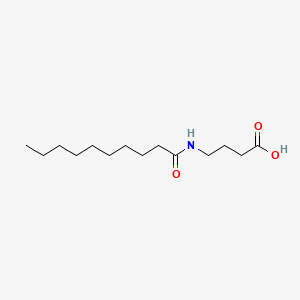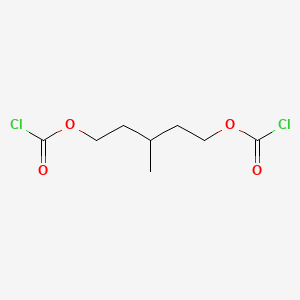
3-Methylpentane-1,5-diyl bis(chloroformate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentane-1,5-diyl bis(chloroformate) is an organic compound with the molecular formula C8H12Cl2O4. It is a derivative of pentane, where two chloroformate groups are attached to the first and fifth carbon atoms of a 3-methylpentane backbone. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentane-1,5-diyl bis(chloroformate) typically involves the reaction of 3-methylpentane-1,5-diol with phosgene (carbonyl dichloride). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
3-Methylpentane-1,5-diol+2Phosgene→3-Methylpentane-1,5-diyl bis(chloroformate)+2Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 3-Methylpentane-1,5-diyl bis(chloroformate) involves large-scale reactors where the diol and phosgene are continuously fed into the reaction chamber. The reaction is maintained at a controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpentane-1,5-diyl bis(chloroformate) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroformate groups can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methylpentane-1,5-diol and carbon dioxide.
Common Reagents and Conditions
Amines: React with the chloroformate groups to form carbamates.
Alcohols: React to form carbonates.
Water: Causes hydrolysis under acidic or basic conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Methylpentane-1,5-diol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Methylpentane-1,5-diyl bis(chloroformate) is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing chloroformate groups into molecules.
Polymer Chemistry: In the synthesis of polycarbonates and polyurethanes.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: In the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methylpentane-1,5-diyl bis(chloroformate) involves the reactivity of its chloroformate groups. These groups can react with nucleophiles to form various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic substitution and hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diyl bis(chloroformate): Similar structure but without the methyl group.
Hexane-1,6-diyl bis(chloroformate): Longer carbon chain.
2-Methylpentane-1,5-diyl bis(chloroformate): Methyl group on the second carbon.
Uniqueness
3-Methylpentane-1,5-diyl bis(chloroformate) is unique due to the presence of the methyl group on the third carbon, which can influence its reactivity and the steric effects in chemical reactions. This structural difference can lead to variations in the physical and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63261-16-5 |
|---|---|
Molekularformel |
C8H12Cl2O4 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(5-carbonochloridoyloxy-3-methylpentyl) carbonochloridate |
InChI |
InChI=1S/C8H12Cl2O4/c1-6(2-4-13-7(9)11)3-5-14-8(10)12/h6H,2-5H2,1H3 |
InChI-Schlüssel |
SMXZFLGIIZGAHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)Cl)CCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


